molecular formula C16H19BO3 B15535104 2-(4-(Furan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Furan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15535104
M. Wt: 270.1 g/mol
InChI Key: JKWSIPOLMPWROK-UHFFFAOYSA-N
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Description

2-(4-(Furan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a furan-substituted phenyl group attached to a pinacol boronate core. This compound belongs to the class of arylboronic esters, which are widely used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and materials science . The furan group’s electron-rich nature may influence the boronate’s stability and reactivity in cross-coupling or functionalization reactions.

Properties

Molecular Formula

C16H19BO3

Molecular Weight

270.1 g/mol

IUPAC Name

2-[4-(furan-3-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)14-7-5-12(6-8-14)13-9-10-18-11-13/h5-11H,1-4H3

InChI Key

JKWSIPOLMPWROK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=COC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among arylboronic esters significantly impact their physical properties, reactivity, and applications. Below is a systematic comparison:

Structural Analogues and Key Properties

Compound Name Substituent Physical State Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm) Applications/Reactivity
2-(4-(Furan-3-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-(Furan-3-yl)phenyl Not reported Not reported Not reported Potential use in heterocyclic drug synthesis or materials
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Methoxyphenyl White solid 137.0–139.2 7.66 (d, J = 1.8 Hz), 4.57 (s, 2H) Electron-donating group stabilizes boronate; used in fluorescence studies
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Bromophenyl Colorless liquid N/A 7.66 (d, J = 1.8 Hz), 1.39 (s, 12H) Cross-coupling (Suzuki, alkylation) ; precursor for functionalization
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Fluorophenyl Not reported Not reported Not reported Electron-withdrawing group enhances electrophilicity; used in carbonylation
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-Dichloro-3,5-dimethoxyp Not reported Not reported 6.56 (s, 1H), 3.91 (s, 6H) Antimalarial quinolone synthesis via coupling
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Ethynylphenyl Not reported Not reported Not reported Click chemistry or alkyne-based polymerization

Reactivity and Electronic Effects

  • Electron-Donating Groups (e.g., Methoxy) : Stabilize the boronate via resonance, reducing electrophilicity but enhancing thermal stability. Methoxy derivatives are often solids with defined melting points .
  • Electron-Withdrawing Groups (e.g., Bromo, Fluoro) : Increase electrophilicity, accelerating cross-coupling reactions. Bromophenyl derivatives are liquids and versatile intermediates for alkylation or carbonylation .
  • Heterocyclic Substituents (e.g., Furan-3-yl) : Introduce conjugation and steric effects. Furan’s oxygen atom may participate in hydrogen bonding or coordination, influencing catalytic activity .

Stability and Handling

  • Solid vs. Liquid Forms : Methoxy derivatives (solids) are easier to handle in stoichiometric reactions, while liquid bromo/fluoro variants require inert atmospheres .
  • Moisture Sensitivity : All pinacol boronates are moisture-sensitive but stabilized by electron-donating substituents .

Research Findings and Trends

  • Green Synthesis : Ionic liquids (e.g., [Hnmp]HSO₄) improve yields and recyclability in boronate esterification .
  • Dual Catalysis : Nickel/photoredox systems enable C–N bond activation in arylboronates for carboxamide synthesis .
  • Biological Activity : Boronates with dichloro-dimethoxy motifs show promise in antimalarial drug discovery .

Q & A

Q. Primary Methods :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and furan resonances (δ 6.2–6.8 ppm). The boron-bonded carbon is often undetectable due to quadrupolar relaxation, requiring ¹¹B NMR (δ ~30 ppm) for confirmation .
  • HRMS (ESI/DART) : Exact mass analysis confirms molecular formula (e.g., C₁₇H₂₁BO₄: calc. 300.16, found 300.17) .
  • X-ray Crystallography : Used for structural elucidation in analogs (e.g., ferrocenyl derivatives) .

Basic: What are its primary applications in organic synthesis?

This boronic ester is a key intermediate in Suzuki-Miyaura cross-couplings to synthesize:

  • Biaryl motifs : Critical for pharmaceuticals (e.g., antimalarial quinolones) .
  • Heterocyclic systems : Furan-containing polymers or ligands for catalysis .
  • Methodology : Optimize reactions with Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .

Advanced: How do steric/electronic effects of the furan substituent influence coupling efficiency?

  • Steric Effects : The 3-position furan substituent reduces steric hindrance compared to bulkier groups (e.g., 2,5-dichlorophenyl), improving coupling yields .
  • Electronic Effects : Furan’s electron-rich nature enhances oxidative addition with aryl halides but may require adjusted catalyst systems (e.g., Ni(cod)₂ with dtbpy ligands) for electron-deficient partners .
  • Validation : Compare kinetics via HPLC monitoring of coupling reactions with furan vs. thiophene analogs .

Advanced: How can reaction conditions be optimized for photoredox/Ni dual catalysis?

  • Catalyst System : Use NiCl₂·glyme (5 mol%) and Ir(ppy)₃ (2 mol%) under blue LED light .
  • Solvent : MeCN/water mixtures (4:1) enhance solubility and reduce side reactions.
  • Substrate Scope : Test electron-deficient aryl bromides (e.g., 4-CF₃PhBr) for improved yields (≥80%) .

Advanced: What strategies address contradictions in reported reactivity across substituted analogs?

  • Case Study : Lower yields for 4-methoxy vs. 4-chloro analogs may stem from boron-leaving group interactions . Address this by:
    • Screening bases (Cs₂CO₃ > K₃PO₄) .
    • Adding phase-transfer catalysts (TBAB) for heterogeneous reactions .
  • Data Reconciliation : Perform control experiments to isolate variables (e.g., substituent electronic vs. steric effects) .

Advanced: How is this compound applied in materials science?

  • Electroluminescent Materials : Incorporate into π-conjugated oligomers for OLEDs. For example, copolymerize with thiophene derivatives via Stille coupling .
  • Stability Testing : Assess thermal stability (TGA/DSC) and photodegradation under UV light (λ = 365 nm) .

Advanced: What mechanistic insights exist for radical pathways involving this compound?

  • Single-Electron Transfer (SET) : Demonstrated in Ni-catalyzed reductive alkylation, where the boronic ester acts as a radical acceptor .
  • EPR Studies : Detect boron-centered radicals using spin traps (e.g., TEMPO) .
  • Applications : Synthesize benzylic alcohols via photoredox-mediated C–B bond cleavage .

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